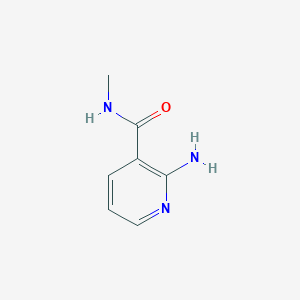

2-アミノ-N-メチルニコチンアミド

概要

説明

2-Amino-N-methylnicotinamide (2-ANMN) is a naturally occurring compound found in the human body that has been studied for its potential therapeutic and pharmacological properties. 2-ANMN is a derivative of nicotinamide, and is a structural analog of the coenzyme nicotinamide adenine dinucleotide (NAD). It is an important intermediate in the biosynthesis of NAD and is involved in the regulation of energy metabolism. 2-ANMN has been studied for its potential to treat a variety of diseases, including diabetes, cancer, and neurological disorders.

科学的研究の応用

皮膚の老化と色素沈着の制御

ニコチンアミドは、皮膚の老化と色素沈着を制御するために使用されます . 細胞内のNAD+プールとミトコンドリアのエネルギー代謝を回復させ、酸化ストレスと炎症反応を軽減し、細胞外マトリックスと皮膚バリアを強化し、皮膚の色素沈着プロセスを抑制します . ニコチンアミドの局所治療は、単独で、または他の有効成分との併用で、臨床試験において皮膚の老化と色素沈着の進行を抑制します .

抗炎症作用

in vitro実験では、ニコチンアミドは、TNF-α、IL-6、一酸化窒素、PGE 2などの様々な炎症促進因子の産生を阻害することが示されています .

抗酸化作用

ニコチンアミドは、抗酸化作用があります。 活性酸素種(ROS)の発生を抑制し、細胞の酸化還元状態の調節に貢献します .

細胞エネルギー代謝における役割

ニコチンアミドは、NAD+ファミリーの補酵素の合成に使用され、細胞のエネルギー代謝に貢献します . 主にビタミンB3の栄養補助食品として使用されます .

抗老化効果

最近の研究では、ニコチンアミドモノヌクレオチド(NMN)のレベルを高めることで、NAD+代謝を刺激し、加齢に伴う状態を軽減または逆転させることができることが示唆されています . NMNは、代謝、DNA修復、細胞増殖、生存など、様々な重要な細胞機能に不可欠な酵素であるニコチンアミドアデニンジヌクレオチド(NAD+)の主要な前駆体の1つです .

疾患治療における役割

NMNが様々な疾患の治療に与える影響が要約されています . NMNの補充は、しわから代謝性疾患や神経変性疾患に至るまで、加齢の様々な特徴に関連するNAD+レベルを効果的に増加させます .

作用機序

Target of Action

The primary target of 2-Amino-N-methylnicotinamide is Nicotinamide N-Methyltransferase (NNMT) . This metabolic enzyme plays a crucial role in controlling methylation potential, impacting DNA and histone epigenetic modification .

Mode of Action

2-Amino-N-methylnicotinamide interacts with its target, Nicotinamide N-Methyltransferase, to regulate methylation potential. This interaction impacts DNA and histone epigenetic modification

Biochemical Pathways

2-Amino-N-methylnicotinamide affects the biochemical pathways related to methylation potential and the degradation of nicotinamide . It has been implicated in the regulation of multiple metabolic pathways in tissues such as adipose and liver .

Pharmacokinetics

It is known that n-methylnicotinamide, a related compound, is excreted in the urine

Result of Action

The molecular and cellular effects of 2-Amino-N-methylnicotinamide’s action are complex and context-dependent. It has been shown that Nicotinamide N-Methyltransferase knockdown significantly decreases tumorigenesis and chemoresistance capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-methylnicotinamide. For instance, Nicotinamide N-Methyltransferase has been shown to increase energy expenditure in a cell-autonomous manner, suggesting that diet-induced obesity and type 2 diabetes could potentially influence the action of 2-Amino-N-methylnicotinamide .

生化学分析

Biochemical Properties

2-Amino-N-methylnicotinamide is involved in several biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide, using S-adenosyl methionine (SAM) as the methyl donor . This reaction is crucial for maintaining the balance of nicotinamide adenine dinucleotide (NAD+) levels in cells. The enzymatic activity of NNMT, facilitated by 2-Amino-N-methylnicotinamide, is essential for preventing the inhibition of NAD±consuming enzymes such as poly-ADP-ribose polymerases (PARPs) and sirtuins (SIRTs) .

Cellular Effects

2-Amino-N-methylnicotinamide has profound effects on various cell types and cellular processes. It influences cell function by regulating metabolic pathways and gene expression. In cancer cells, for instance, NNMT activity, facilitated by 2-Amino-N-methylnicotinamide, is associated with the regulation of multiple metabolic pathways, including lipid metabolism and energy production . This compound also affects cell signaling pathways by modulating the levels of NAD+ and its metabolites, thereby influencing cellular redox states and epigenetic modifications .

Molecular Mechanism

At the molecular level, 2-Amino-N-methylnicotinamide exerts its effects through the methylation of nicotinamide by NNMT. This reaction produces 1-methylnicotinamide, which can be further oxidized to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide . These metabolites play roles in various cellular processes, including the regulation of gene expression and enzyme activity. The binding interactions of 2-Amino-N-methylnicotinamide with NNMT and its subsequent products are crucial for maintaining cellular homeostasis and metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-methylnicotinamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to 2-Amino-N-methylnicotinamide can lead to alterations in NAD+ levels and epigenetic states, which may affect cellular metabolism and gene expression . Additionally, the degradation products of 2-Amino-N-methylnicotinamide can have distinct biological activities that contribute to its overall effects .

Dosage Effects in Animal Models

The effects of 2-Amino-N-methylnicotinamide vary with different dosages in animal models. At low doses, this compound can enhance metabolic functions and improve cellular health by maintaining NAD+ levels . At high doses, 2-Amino-N-methylnicotinamide may exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

2-Amino-N-methylnicotinamide is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide, leading to the production of 1-methylnicotinamide and other metabolites . These metabolites play roles in various metabolic processes, including lipid metabolism, energy production, and epigenetic regulation . The activity of 2-Amino-N-methylnicotinamide in these pathways is essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of 2-Amino-N-methylnicotinamide within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help regulate the localization and accumulation of 2-Amino-N-methylnicotinamide, ensuring its availability for biochemical reactions . The distribution of this compound within different cellular compartments can influence its activity and overall effects on cellular function .

Subcellular Localization

2-Amino-N-methylnicotinamide is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of 2-Amino-N-methylnicotinamide is crucial for its activity and function, as it determines the accessibility of this compound to its target enzymes and biomolecules .

特性

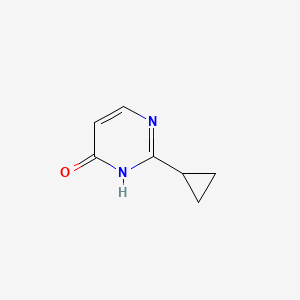

IUPAC Name |

2-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAUKLIDSVHLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608951 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-87-8 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

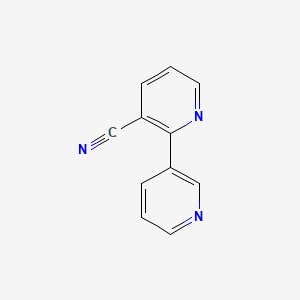

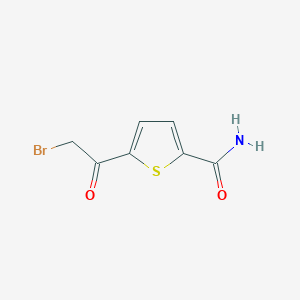

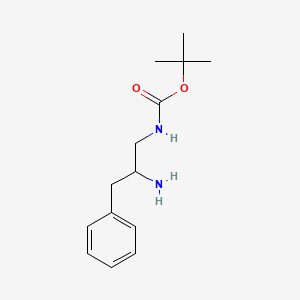

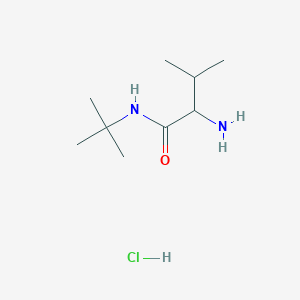

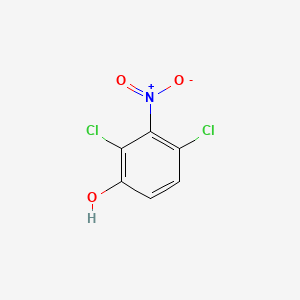

Synthesis routes and methods I

Procedure details

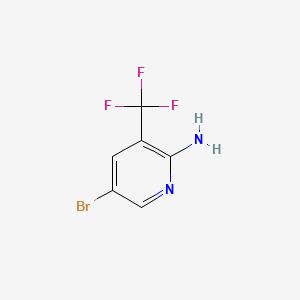

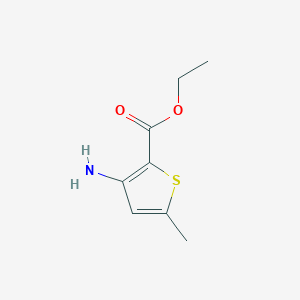

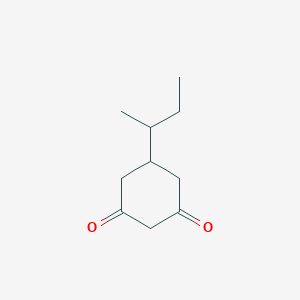

Synthesis routes and methods II

Procedure details

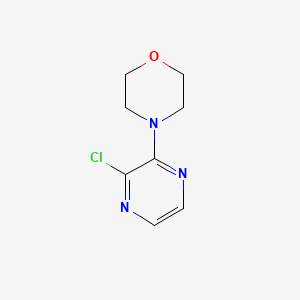

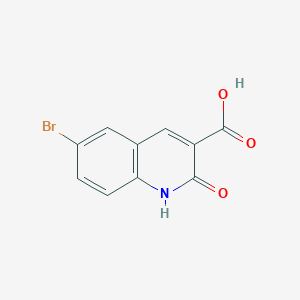

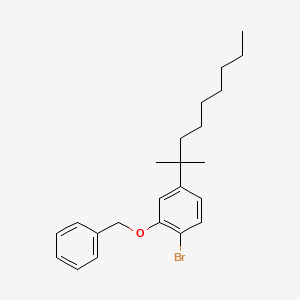

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

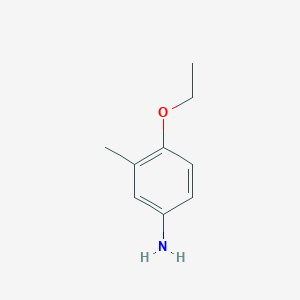

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)